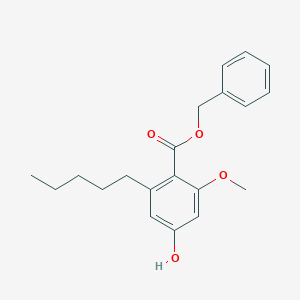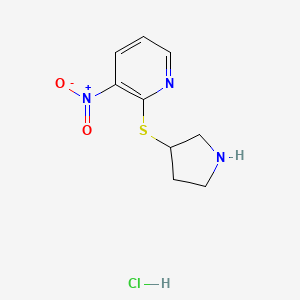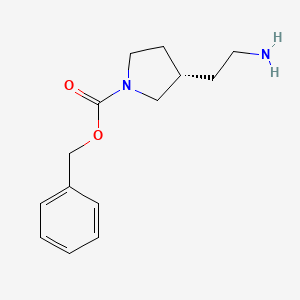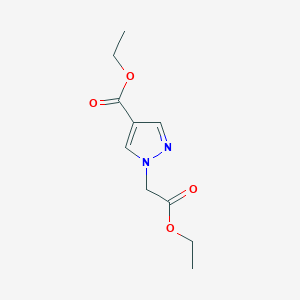
Benzoic acid, 4-hydroxy-2-methoxy-6-pentyl-, phenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-hydroxy-2-methoxy-6-pentyl-, phenylmethyl ester is a complex organic compound with a unique structure that includes a benzoic acid core substituted with hydroxy, methoxy, and pentyl groups, and esterified with a phenylmethyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-hydroxy-2-methoxy-6-pentyl-, phenylmethyl ester typically involves esterification reactions. One common method is the Fischer esterification, where benzoic acid derivatives react with phenylmethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction is driven to completion by the removal of water.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can enhance the reaction rate and reduce the need for extensive purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-hydroxy-2-methoxy-6-pentyl-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary alcohol.
Substitution: Formation of substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Benzoic acid, 4-hydroxy-2-methoxy-6-pentyl-, phenylmethyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-hydroxy-2-methoxy-6-pentyl-, phenylmethyl ester involves its interaction with various molecular targets and pathways. For instance, it has been shown to exert hepatoprotective effects by reducing oxidative stress and inflammation in liver cells. This is achieved through the modulation of key enzymes and cytokines involved in the inflammatory response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, methyl ester: Known for its use in flavoring and fragrance industries.
Benzoic acid, 2-hydroxy-, phenylmethyl ester: Commonly used as a preservative and antimicrobial agent.
Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester: Utilized in the synthesis of vanillin and other flavor compounds.
Uniqueness
Benzoic acid, 4-hydroxy-2-methoxy-6-pentyl-, phenylmethyl ester stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pentyl group enhances its lipophilicity, making it more effective in interacting with lipid membranes and exerting its biological effects.
Propriétés
Numéro CAS |
53530-23-7 |
|---|---|
Formule moléculaire |
C20H24O4 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
benzyl 4-hydroxy-2-methoxy-6-pentylbenzoate |
InChI |
InChI=1S/C20H24O4/c1-3-4-6-11-16-12-17(21)13-18(23-2)19(16)20(22)24-14-15-9-7-5-8-10-15/h5,7-10,12-13,21H,3-4,6,11,14H2,1-2H3 |
Clé InChI |
SOOADOAQKGBDHK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=C(C(=CC(=C1)O)OC)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Cyclopropyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13974827.png)


![6-Cyclopropyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13974841.png)




![Methyl 6,18-dimethoxy-17-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyloxy]-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate](/img/structure/B13974860.png)



